molecular formula C12H13BrN2O B1522435 6-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-48-5

6-Bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B1522435
CAS No.: 1160248-48-5
M. Wt: 281.15 g/mol
InChI Key: HWGIUTMXUBNHHS-UHFFFAOYSA-N
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Description

6-Bromospiro[indoline-3,4'-piperidin]-2-one is a spirooxindole derivative characterized by a bromine atom at the 6-position of the indoline ring and a piperidine ring fused via a spiro junction at the 3-position. This scaffold is pharmacologically significant due to its structural rigidity and ability to interact with biological targets such as kinases and receptors. The compound has been explored for antitumor, antimicrobial, and antifibrotic activities, with derivatives showing promise in preclinical models .

Key structural features:

  • Molecular formula: C₁₂H₁₃BrN₂O
  • Molecular weight: 281.16 g/mol
  • Substituents: Bromine at C6 of indoline, spiro-linked piperidine.

Properties

IUPAC Name

6-bromospiro[1H-indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIUTMXUBNHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromospiro[indoline-3,4'-piperidin]-2-one is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework characterized by the presence of a bromine atom at the 6-position, which enhances its reactivity. Its molecular formula is C11_{11}H12_{12}BrN2_{2}O, with a molecular weight of approximately 303.58 g/mol. The hydrochloride form of the compound increases its solubility in polar solvents, making it suitable for various biological assays and applications in drug discovery.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study evaluated a series of spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors, targeting the c-Met receptor tyrosine kinase involved in cancer progression. The results showed that several derivatives displayed IC50_{50} values ranging from 0.0147 to 17 μM in TR-FRET-based assays, indicating potent inhibitory effects on c-Met activity .

Antimicrobial Properties

In addition to its antitumor effects, preliminary studies suggest that this compound may possess antimicrobial properties. The specific mechanisms through which it exerts these effects are still under investigation but are believed to involve interactions with microbial enzymes or cellular receptors .

The mechanism by which this compound exerts its biological effects is linked to its ability to bind to various molecular targets, particularly enzymes and receptors associated with cell proliferation and survival pathways. The presence of the bromine atom enhances its binding affinity, while the spirocyclic structure allows for versatile interactions with biological macromolecules .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Spiro[indoline-3,4'-piperidine]-2-oneSpirocyclicLacks bromine substitution
6-Chlorospiro[indoline-3,4'-piperidine]-2-oneHalogenatedContains chlorine instead of bromine
Indolinone derivativesNon-spirocyclicMore linear structure without spiro linkage

This table highlights the distinct characteristics of this compound due to its bromine substitution and spirocyclic framework, which may contribute to unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

  • c-Met Inhibition : A study published in PubMed evaluated the inhibitory effects of various spiro[indoline-3,4'-piperidine]-2-ones on c-Met activity. The findings suggested that these compounds could serve as promising leads for developing new anticancer agents .
  • Antimicrobial Testing : Preliminary evaluations have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. Further studies are necessary to elucidate the specific targets involved .

Comparison with Similar Compounds

Halogen-Substituted Spirooxindoles

Halogenation at the indoline ring significantly influences bioactivity and physicochemical properties.

Compound Substituent Molecular Weight Key Properties/Activities Source
6-Bromospiro[indoline-3,4'-piperidin]-2-one Br at C6 281.16 Antitumor, kinase inhibition potential
6-Chlorospiro[indoline-3,4'-piperidin]-2-one HCl Cl at C6 317.61 Improved solubility (HCl salt), similar kinase targets
6-Fluorospiro[indoline-3,4'-piperidin]-2-one HCl F at C6 281.13 Enhanced electronegativity, potential CNS activity

Key Observations :

  • Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to Cl or F .
  • Chlorinated derivatives (e.g., 6-Cl) are often formulated as hydrochloride salts to improve bioavailability .

Spiro Ring Modifications

Variations in the spiro-linked heterocycle alter conformational flexibility and target selectivity.

Compound Spiro Ring Key Activities Synthetic Yield Source
This compound Piperidine c-Met/ALK inhibition, antitumor ~73%
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one Pyran Antimicrobial, reduced kinase affinity N/A
Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one Pyrano-pyrimidine Antitumor (IC₅₀: 2–10 μM vs. A549 cells) 60–85%

Key Observations :

  • Piperidine-containing spirooxindoles (e.g., 6-Bromo) show stronger kinase inhibition due to optimal steric fit in catalytic domains .
  • Pyrano-fused derivatives exhibit broader antimicrobial activity but lower tumor cell cytotoxicity .

Substituent Effects on the Piperidine Ring

Functionalization of the piperidine ring modulates selectivity and pharmacokinetics.

Compound Piperidine Substituent Key Properties Source
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one 1'-Methyl Improved metabolic stability
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one 1'-Acetyl Enhanced solubility, prodrug potential
1'-Benzyl-4-bromospiro[indoline-3,4'-piperidin]-2-one 1'-Benzyl DDR1 inhibition, antifibrotic activity

Key Observations :

  • 1'-Methyl or benzyl groups enhance lipophilicity and blood-brain barrier penetration .
  • Acetylated derivatives may act as prodrugs, releasing active metabolites in vivo .

Key Observations :

  • LiHMDS-based methods offer moderate yields but require strict temperature control .
  • BTC/TPPO catalysis enables functional group tolerance for pyrano-pyrimidine derivatives .

Pharmacological and Structural Insights

  • Antitumor Activity: 6-Bromo derivatives inhibit c-Met phosphorylation (IC₅₀ < 100 nM) and show >50% tumor growth inhibition in xenograft models .
  • Kinase Selectivity : Piperidine spirooxindoles (Family B) exhibit distinct docking poses compared to other scaffolds, with RMSD values ~2.1 Å in receptor models .
  • Solubility : Hydrochloride salts (e.g., 6-Cl and 6-F analogs) improve aqueous solubility, critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromospiro[indoline-3,4'-piperidin]-2-one
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6-Bromospiro[indoline-3,4'-piperidin]-2-one

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